3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused N-heterocyclic system combining pyrazole and pyrimidine rings . This scaffold is renowned for its rigidity, planarity, and synthetic adaptability, making it a privileged structure in medicinal chemistry . The compound features a 3-iodo substituent, a 2-methyl group, and a partially saturated pyrimidine ring (4,5,6,7-tetrahydro configuration).
Properties
IUPAC Name |
3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOKELNDBTAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.
Cyclization: The pyrazole and pyrimidine rings are fused together through a cyclization reaction. This step often involves the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the fused ring system.
Iodination: The introduction of the iodine atom at the 3-position is achieved through an iodination reaction. This step may involve the use of iodine or an iodine-containing reagent under controlled conditions to selectively iodinate the desired position.
Methylation: The methyl group is introduced at the 2-position through a methylation reaction, which can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms or other functional groups present in the molecule.
Cyclization and Ring-Opening: The fused ring system can participate in cyclization and ring-opening reactions, leading to the formation of different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Cyclization and Ring-Opening: Catalysts such as acids or bases may be employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe biological pathways and understand the molecular mechanisms of action of related bioactive molecules.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Impact on Pyrazolo[1,5-a]pyrimidine Derivatives
Analysis :
- Halogen vs.
- Hydrogenation Effects : The tetrahydropyrimidine core in the target compound may improve solubility compared to nitro-substituted analogs (e.g., 6-nitro-4,7-dihydro derivatives in ), which are more reactive but less stable .
- Labeling Efficiency: 18F-labeled PP derivatives () demonstrate that substituent choice (e.g., fluoroethylamino vs. nitrobenzamide) significantly impacts tumor uptake, suggesting the 3-iodo derivative could be optimized for theranostics .
Biological Activity
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features an iodine atom at the 3rd position and a methyl group at the 2nd position of the pyrazolo-pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 263.08 g/mol. The presence of iodine may enhance the compound's reactivity and influence its biological interactions compared to other halogenated derivatives.
Comparative Analysis with Related Compounds
The unique structure of this compound allows for comparison with other halogenated derivatives. The following table summarizes some related compounds and their known biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Lacks iodine; simpler structure | Antimicrobial properties reported |
| 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Bromine instead of iodine; similar reactivity | Potentially similar biological effects |
| 3-Fluoro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Fluorine substitution; altered electronic properties | Varied biological activities |
The presence of iodine in this compound may enhance its reactivity and biological interactions compared to its brominated or fluorinated counterparts .
Case Studies and Research Findings
While specific case studies on this compound are sparse in current literature:
- Synthesis and Characterization : The synthesis typically involves cyclization reactions between pyrazole and pyrimidine precursors followed by iodination and methylation processes . Understanding these synthetic routes is crucial for exploring further modifications that could enhance biological activity.
- Binding Studies : Interaction studies involving similar compounds indicate potential binding characteristics with various biological targets. This suggests that this compound could be explored for its binding affinities in future research .
Q & A
Q. What synthetic methodologies are employed for the preparation of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and iodinated enolates or α,β-unsaturated carbonyl intermediates. For example:
- Step 1 : React 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent (e.g., HIO₃) to introduce the iodine substituent.
- Step 2 : Optimize reaction conditions (solvent: DMF or acetonitrile; temperature: 80–100°C) to improve yield and purity .
- Key reagents : Sodium hydride or potassium carbonate as bases, and polar aprotic solvents to stabilize intermediates .
Table 1 : Example Reaction Conditions for Iodination
| Substrate | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl-THP derivative | I₂, HIO₃ | Acetonitrile | 65–70 | |
| Pyrazolo[1,5-a]pyrimidine | NIS (N-iodosuccinimide) | DMF | 72 |
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the tetrahydropyrimidine ring’s hydrogenation state and substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 2.1 ppm), while the iodine substituent deshields adjacent protons .
- X-ray Crystallography : Resolves spatial arrangement, bond lengths (e.g., C–I bond: ~2.09 Å), and ring puckering in the solid state .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹ in non-iodinated analogs) .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the electronic properties of this compound?
- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting the iodine atom’s electron-withdrawing effect on the pyrimidine ring. This influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites. The iodine atom creates a localized positive charge, making position 3 susceptible to nucleophilic substitution .
Q. What are the challenges in achieving regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
- Steric Hindrance : The methyl group at position 2 and the tetrahydropyrimidine ring’s puckering limit access to certain positions.
- Electronic Effects : The iodine substituent directs electrophilic attacks to specific sites (e.g., position 7 in trifluoromethyl analogs) .
- Mitigation Strategies : Use directing groups (e.g., amino or carbonyl) or transition-metal catalysts (Pd, Cu) to enhance selectivity .
Q. How does the presence of the iodo substituent influence the reactivity of this compound in cross-coupling reactions?
- Buchwald-Hartwig Amination : The C–I bond undergoes oxidative addition with palladium catalysts, enabling coupling with aryl amines. Yields depend on ligand choice (e.g., Xantphos > PPh₃) .
- Sonogashira Coupling : Reactivity with terminal alkynes is enhanced compared to bromo/chloro analogs due to iodine’s polarizability. Typical conditions: Pd(PPh₃)₄, CuI, and Et₃N .
Table 2 : Comparison of Halogen Reactivity in Cross-Coupling
| Halogen (X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Pd) |
|---|---|---|
| I | ~55 | High |
| Br | ~70 | Moderate |
| Cl | ~85 | Low |
Q. What contradictions exist in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be resolved?
- Contradiction : Yields for iodination vary between 65% (HIO₃) and 72% (NIS) .
- Resolution : Optimize solvent (acetonitrile vs. DMF) and iodine source purity. NIS reduces side reactions compared to I₂/HIO₃ .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
